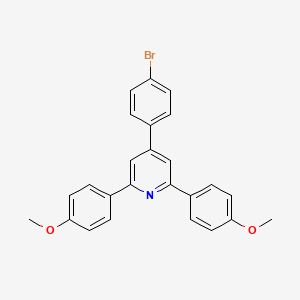
2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a 2,4-dimethoxyphenyl group and an ethyl group attached to the dioxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated or alkylated derivatives
科学研究应用
2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane can be compared with other similar compounds, such as:
2-(2,4-Dimethoxyphenyl)-1,3-dioxolane: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-(2,4-Dimethoxyphenyl)-2-methyl-1,3-dioxolane: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.
2-(2,4-Dimethoxyphenyl)-2-propyl-1,3-dioxolane: Features a propyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
属性
| 137516-81-5 | |
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-(2,4-dimethoxyphenyl)-2-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C13H18O4/c1-4-13(16-7-8-17-13)11-6-5-10(14-2)9-12(11)15-3/h5-6,9H,4,7-8H2,1-3H3 |
InChI 键 |
VEDCGDKVLMORSJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1(OCCO1)C2=C(C=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
